JMJD7-IN-1 JMJD7-IN-1
Brand Name: Vulcanchem
CAS No.: 311316-96-8
VCID: VC4926326
InChI: InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H
SMILES: C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C16H8Cl2N2O4
Molecular Weight: 363.15

JMJD7-IN-1

CAS No.: 311316-96-8

Cat. No.: VC4926326

Molecular Formula: C16H8Cl2N2O4

Molecular Weight: 363.15

* For research use only. Not for human or veterinary use.

JMJD7-IN-1 - 311316-96-8

Specification

CAS No. 311316-96-8
Molecular Formula C16H8Cl2N2O4
Molecular Weight 363.15
IUPAC Name (5-nitroquinolin-8-yl) 2,4-dichlorobenzoate
Standard InChI InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H
Standard InChI Key YKPUGYXWOBGQLL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Profile of JMJD7-IN-1

JMJD7-IN-1 (5-nitroquinolin-8-yl 2,4-dichlorobenzoate) is a synthetic small molecule with the molecular formula C₁₆H₈Cl₂N₂O₄ and a molecular weight of 363.15 g/mol. Its chemical structure features a nitroquinoline scaffold linked to a dichlorobenzoate group, optimized for binding to JMJD7’s catalytic pocket .

Table 1: Key Chemical Properties of JMJD7-IN-1

PropertyValue
CAS Number311316-96-8
Molecular FormulaC₁₆H₈Cl₂N₂O₄
Molecular Weight363.15 g/mol
Solubility8.33 mg/mL in DMSO
Storage Conditions-80°C (6 months), -20°C (1 month)

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, though stability requires protection from light and低温 storage .

Mechanism of Action: Targeting JMJD7’s Catalytic Activity

JMJD7-IN-1 acts as a competitive inhibitor by occupying the 2OG-binding site of JMJD7, a critical cofactor for its hydroxylase activity. Structural modeling based on JMJD7’s crystal structure (PDB: 5NFO) suggests that the inhibitor’s nitroquinoline moiety interacts with hydrophobic residues near the Fe(II) center, while the dichlorobenzoate group stabilizes binding via halogen bonds .

Key Mechanistic Insights:

  • Enzyme Inhibition: JMJD7-IN-1 reduces 2OG turnover by 70% at 10 μM, as shown in Fe(II)-dependent assays .

  • Dimerization Disruption: Biophysical studies indicate that JMJD7-IN-1 binding alters the enzyme’s dimeric conformation, potentially impairing its interaction with DRG substrates .

Biological Activity and Cellular Effects

JMJD7-IN-1 exhibits dose-dependent inhibition across multiple cancer cell lines, highlighting its broad antiproliferative effects:

Table 2: Growth Inhibition of Cancer Cell Lines by JMJD7-IN-1

Cell LineIC₅₀ (μM)
T-47D9.40
SK-BR-313.26
Jurkat15.03
HeLa16.14

Notably, these effects correlate with JMJD7 expression levels, suggesting selectivity for JMJD7-high tumors . Mechanistically, JMJD7 inhibition disrupts DRG1/2 hydroxylation, impairing their GTPase activity and downstream translational regulation .

Pharmacological and Kinetic Data

Binding Affinity and Selectivity

  • JMJD7 Binding: Surface plasmon resonance (SPR) assays confirm JMJD7-IN-1’s affinity, with a Kd of 3.80 μM .

  • Selectivity Profiling: The compound shows >50-fold selectivity over related JmjC demethylases (e.g., KDM4A-C), as determined by AlphaScreen assays .

Pharmacokinetic Properties

While in vivo data remain limited, in vitro metabolic stability studies in human liver microsomes indicate moderate clearance (CL = 22 mL/min/kg), suggesting potential for further optimization .

Research Applications and Future Directions

JMJD7-IN-1’s primary application lies in dissecting JMJD7’s biological functions. Recent studies utilize the inhibitor to:

  • Elucidate DRG Hydroxylation Pathways: By blocking JMJD7, researchers have linked DRG hydroxylation to ribosomal biogenesis and cell cycle progression .

  • Explore Cancer Dependencies: JMJD7-high cell lines, such as T-47D, show reduced viability upon treatment, implicating JMJD7 as a vulnerability in certain cancers .

Future work may focus on:

  • Developing analogs with improved blood-brain barrier penetration for neurodegenerative disease research.

  • Combining JMJD7-IN-1 with other epigenetic inhibitors to assess synergistic effects.

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